

Application Note: Purification of Recombinant p11 (S100A10) from E. coli Lysates

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Compound of Interest

Compound Name: PH11

Cat. No.: B15580596

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Audience: Researchers, scientists, and drug development professionals.

Introduction: p11 (S100A10) is a member of the S100 family of calcium-binding proteins.[1] Unlike many other S100 proteins, p11 does not bind calcium but is constitutively in an active conformation.[2][3] It plays a crucial role in various cellular processes by forming a complex with Annexin A2, which is involved in membrane trafficking and exocytosis.[2][4] p11 is also known to interact with and modulate the function of ion channels and G-protein coupled receptors, such as serotonin receptors, making it a protein of significant interest in neuroscience and cancer research.[1][4][5] This protocol details the purification of recombinant human p11 with a polyhistidine tag (His-tag) from Escherichia coli.

Experimental Protocols

This protocol is designed for the expression and subsequent purification of His-tagged p11 using Immobilized Metal Affinity Chromatography (IMAC).

1. Recombinant Expression of His-tagged p11 in E. coli

- **Vector and Host Strain:** The full-length human p11 gene is cloned into a pQE30 expression vector (or a similar vector with an N-terminal 6xHis tag) and transformed into an E. coli expression strain like BL21(DE3).[6]
- **Culture Growth and Induction:**

- Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin).
- Incubate overnight at 37°C with shaking (220 rpm).
- The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
- Continue to incubate the culture for 4-6 hours at 37°C.
- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

2. Cell Lysis

- Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (see Table 1).
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation.
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.
- The viscosity of the lysate should decrease. If it remains viscous due to genomic DNA, add DNase I to a final concentration of 10 µg/mL and incubate on ice for another 15-20 minutes.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant, which contains the soluble His-tagged p11 protein.

3. Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes a resin with chelated nickel (Ni-NTA) or cobalt ions that have a high affinity for the polyhistidine tag.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Column Preparation:
 - Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.
- Protein Binding:
 - Load the clarified cell lysate onto the equilibrated column. A slow flow rate is recommended to ensure efficient binding of the His-tagged p11 to the resin.
 - Collect the flow-through fraction for analysis by SDS-PAGE to check for unbound protein.
- Washing:
 - Wash the column with 10-15 CV of Wash Buffer (see Table 1) to remove non-specifically bound proteins. The imidazole concentration in the wash buffer is crucial for removing contaminants while the target protein remains bound.[\[9\]](#)
- Elution:
 - Elute the His-tagged p11 protein from the column using 5-10 CV of Elution Buffer (see Table 1). The high concentration of imidazole in this buffer competes with the His-tag for binding to the Ni-NTA resin, thus releasing the target protein.
 - Collect the eluate in fractions (e.g., 1 mL each).

4. (Optional) Tag Cleavage and Further Purification

For applications requiring tag-free p11, the His-tag can be cleaved if a protease recognition site (e.g., for enterokinase or TEV protease) was engineered between the tag and the protein sequence.

- Buffer Exchange: Dialyze the eluted p11 fractions against a suitable protease buffer.

- Protease Digestion: Add the specific protease (e.g., enterokinase) and incubate according to the manufacturer's instructions to cleave the His-tag.[\[10\]](#)
- Reverse IMAC: Pass the digestion mixture through the Ni-NTA column again. The tag-free p11 will be in the flow-through, while the cleaved His-tag and any uncleaved protein will bind to the resin.
- Gel Filtration: For higher purity, the tag-free p11 can be further purified by size exclusion (gel filtration) chromatography to remove the protease and any remaining contaminants or aggregates.[\[10\]](#)

Data Presentation

Table 1: Buffer Compositions for His-tagged p11 Purification

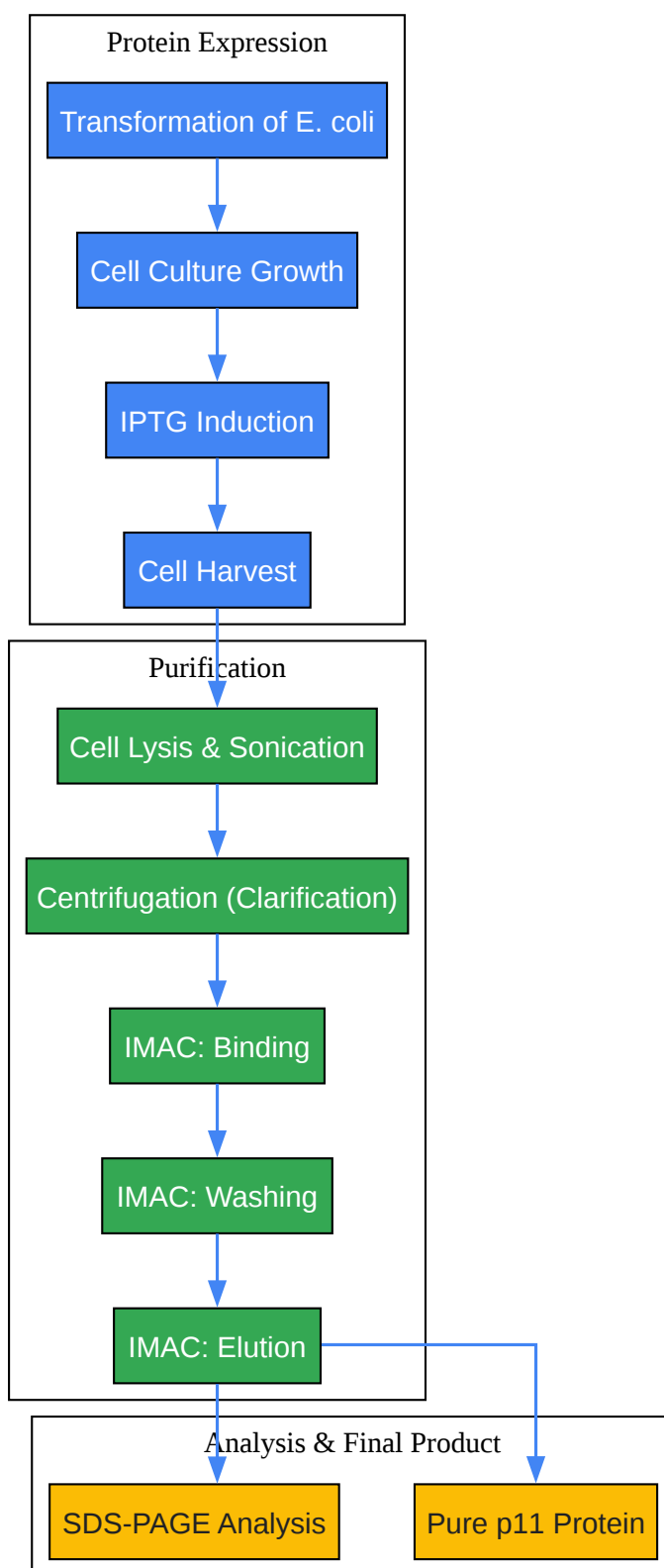
Buffer Name	Component	Concentration	pH	Notes
Lysis Buffer	Sodium Phosphate	50 mM	8.0	Also known as Binding Buffer. Contains a low concentration of imidazole to reduce non-specific binding.
NaCl	300 - 500 mM	High salt concentration minimizes non-specific ionic interactions. [9]		
Imidazole	10 - 20 mM			
Wash Buffer	Sodium Phosphate	50 mM	8.0	Increased imidazole concentration to remove weakly bound contaminant proteins. [9]
NaCl	300 - 500 mM			
Imidazole	25 - 50 mM			
Elution Buffer	Sodium Phosphate	50 mM	8.0	High imidazole concentration for competitive elution of the His-tagged protein.
NaCl	300 - 500 mM			
Imidazole	250 - 500 mM			

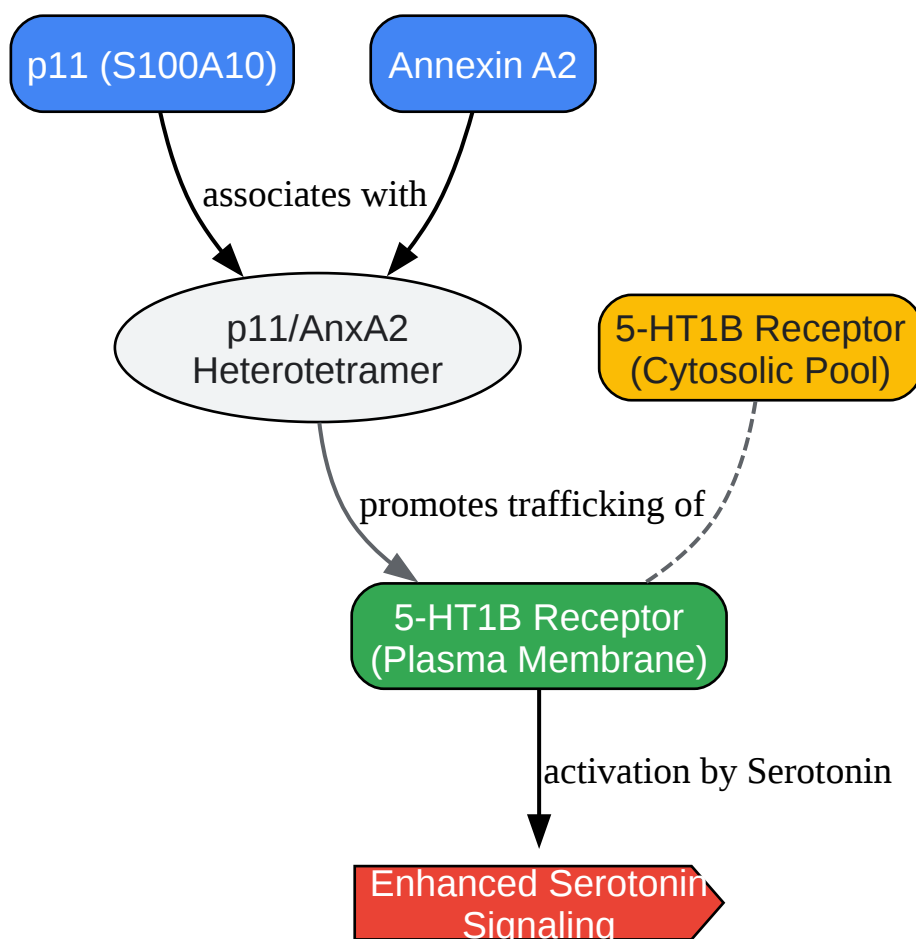
Table 2: Example Purification Summary Table

This table should be used to record quantitative data throughout the purification process to assess the efficiency of each step.

Purification Step	Total Volume (mL)	Total Protein (mg)	p11 Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purity (%)
Clarified Lysate	100					
IMAC Eluate						
After Tag Cleavage						
Gel Filtration Pool						

Visualization of Workflow and Signaling Pathway





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